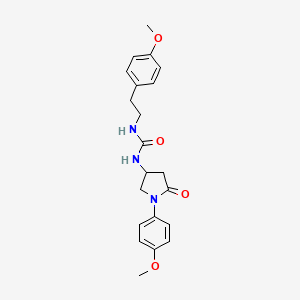

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea-based compound featuring two distinct aromatic moieties: a 4-methoxyphenethyl group and a 5-oxopyrrolidin-3-yl unit substituted with a 4-methoxyphenyl group. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions that are often pivotal for biological activity.

The synthesis of such compounds typically involves coupling isocyanate derivatives with amine-containing intermediates. For example, in , a related urea derivative was synthesized by reacting a pyrrolidin-3-yl precursor with 4-(trifluoromethyl)phenyl isocyanate . Similar methodologies are likely applicable to the target compound.

Propriétés

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)11-12-22-21(26)23-16-13-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAMVUOQPQJCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of methoxyphenyl halides and a suitable base.

Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the intermediate with an isocyanate or by using a carbodiimide coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Phenols or quinones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Studies have shown that urea derivatives can possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Some derivatives of urea have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also hold potential as an anticancer agent. The effectiveness is often linked to the ability to induce apoptosis in cancer cells .

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology:

- CNS Activity : Preliminary studies indicate that compounds with similar structures may act on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety or depression .

Drug Design and Development

The unique structural features of this compound make it a candidate for further exploration in drug design:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the urea or pyrrolidine components affect biological activity can lead to the development of more effective drugs .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of various urea derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL, indicating significant potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro tests on cancer cell lines demonstrated that derivatives of urea, including those with similar structures to this compound, showed promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest a pathway for further research into its use as an anticancer therapeutic .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) improve binding affinity to hydrophobic enzyme pockets, critical for glucokinase activation.

Physicochemical and Spectroscopic Properties

- Hydrogen Bonding : The urea group in 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea () shows strong IR absorption at ~3320 cm⁻¹ (N-H stretch) and ~1640 cm⁻¹ (C=O stretch). The target compound’s additional methoxyphenethyl group may slightly shift these peaks due to electronic effects .

- Solubility : Methoxy groups generally enhance water solubility via hydrogen bonding, but the phenethyl chain in the target compound may counterbalance this by increasing hydrophobicity.

Activité Biologique

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H24N2O4

- Molecular Weight : 356.42 g/mol

The compound features a urea linkage, which is a common motif in biologically active molecules, suggesting potential interactions with various biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways crucial for cellular function.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Modulation of Receptor Activity : The structural components suggest potential interactions with neurotransmitter receptors, which could influence neurochemical signaling.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating high potency against specific cancer types. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antioxidant Properties

Another research effort focused on the antioxidant capabilities of the compound. It was found to effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This was particularly noted in studies involving neuronal cells, where oxidative stress is a significant factor in neurodegenerative diseases.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.